Tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate

Description

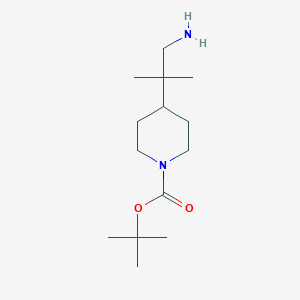

Tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate (molecular formula: C₁₄H₂₈N₂O₂) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a branched 1-amino-2-methylpropan-2-yl substituent at the 4-position of the piperidine ring. Its SMILES notation is CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CN, and its InChIKey is HNWOTMBVCFRORT-UHFFFAOYSA-N . The compound’s structure combines a rigid piperidine scaffold with a flexible aminoalkyl side chain, making it a versatile intermediate in medicinal chemistry for further functionalization or as a precursor to bioactive molecules.

Properties

IUPAC Name |

tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-8-6-11(7-9-16)14(4,5)10-15/h11H,6-10,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWOTMBVCFRORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method includes the following steps:

Formation of the piperidine intermediate: This involves the reaction of piperidine with a suitable alkylating agent to introduce the desired substituents.

Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Introduction of the amino group: The protected intermediate is then reacted with an appropriate amine to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antidepressant Activity

Research has indicated that derivatives of piperidine compounds, including tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate, exhibit potential antidepressant effects. These compounds often act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression by increasing serotonin levels in the brain .

1.2. Neurological Disorders

The compound is also being investigated for its neuroprotective properties. Studies suggest that piperidine derivatives may help in mitigating neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival .

1.3. Analgesic Properties

Preliminary studies have shown that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways through interaction with opioid receptors .

Case Studies

3.1. Pharmacological Screening

A study published in MDPI highlighted the pharmacological screening of various piperidine derivatives, including the target compound, showcasing its potential in modulating inflammatory responses in vitro. The results indicated significant inhibition of IL-1β release, suggesting anti-inflammatory properties .

3.2. Neuroprotective Effects

Another research effort focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The study demonstrated that these compounds could reduce amyloid-beta toxicity and improve cognitive function in treated mice .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The compound itself can interact with various molecular targets, including enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate with three structurally related piperidine derivatives, focusing on substituent effects, synthetic pathways, and biological activities (where available).

Structural and Functional Variations

Key Observations :

- Substituent Diversity: The target compound’s aminoalkyl group contrasts with the bromobenzyl (2b), indazolyl (6b), and benzimidazolone moieties in analogs. These substituents modulate solubility, hydrogen-bonding capacity, and target engagement.

- Synthetic Accessibility : The benzimidazolone derivative () was synthesized via nitroaniline intermediates in 81% yield, demonstrating efficient routes for complex heterocycles . In contrast, the antiprotozoal indazolyl derivatives () required multistep protocols, with yields unspecified .

Biological Activity

Tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate (CAS Number: 1263078-12-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Formula: C15H28N2O4

Molecular Weight: 300.39 g/mol

IUPAC Name: tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate

Appearance: Typically a solid or liquid depending on purity and storage conditions.

Storage Conditions: Recommended storage temperature is between 2-8 °C.

Synthesis

The synthesis of tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate involves several steps, including the protection of amino groups and the formation of piperidine derivatives. The Fmoc/tert-butyl/polyamide technique has been utilized for synthesizing similar compounds, highlighting the versatility of this approach in creating complex azapeptides for biological studies .

Tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate exhibits various biological activities, primarily through interactions with neurotransmitter systems and potential enzyme inhibition. It has been studied for its effects on:

- Neurotransmitter Modulation: The compound may influence neurotransmitter release and uptake, particularly in systems involving dopamine and serotonin receptors.

- Enzyme Inhibition: Preliminary studies suggest that it could inhibit specific proteolytic enzymes associated with neurodegenerative diseases like Alzheimer's, which is crucial for developing therapeutic agents targeting these conditions .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological evaluation of related compounds:

- Alzheimer's Disease Models: Research indicates that similar piperidine derivatives can reduce amyloid-beta accumulation in neuronal cultures, suggesting that tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate may have protective effects against neurodegeneration .

- Antidepressant Activity: In animal models, compounds structurally related to tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine have shown antidepressant-like effects, potentially through serotonin receptor modulation .

- Pharmacokinetics Studies: Data suggest favorable pharmacokinetic profiles for piperidine derivatives, including good oral bioavailability and metabolic stability, which are critical for their development as therapeutic agents .

Data Table: Biological Activities Overview

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 4-(1-amino-2-methylpropan-2-yl)piperidine-1-carboxylate?

Answer:

The compound can be synthesized via multi-step reactions involving piperidine derivatives and tert-butyl protecting groups. A general approach includes:

- Step 1: Reacting tert-butyl 4-aminopiperidine-1-carboxylate with a suitable alkylating agent (e.g., 2-methylpropan-2-ylamine derivative) under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or THF.

- Step 2: Deprotection or functionalization of intermediates using catalytic hydrogenation or acidolysis (e.g., TFA for Boc removal).

Yield optimization may require temperature control (e.g., 50–80°C) and inert atmospheres .

Basic: How can the purity and structural integrity of this compound be verified?

Answer:

Analytical techniques must be combined for robust validation:

- GC-MS: Retention time locking (e.g., using tetracosane as a reference) and fragmentation patterns (e.g., m/z 57, 83, 93) confirm molecular weight and functional groups .

- HPLC-TOF: Precise mass measurement (e.g., theoretical vs. observed Δppm <1.5) ensures correct molecular formula .

- FTIR-ATR: Characteristic peaks (e.g., N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) validate amine and carbonyl groups .

Advanced: How can contradictions in NMR or mass spectrometry data during structural confirmation be resolved?

Answer:

Data discrepancies arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Cross-validation: Compare results across GC-MS, FTIR, and HPLC-TOF to identify consistent signals .

- Deuterated solvent trials: Use D₂O or CDCl₃ to suppress solvent peaks in NMR .

- Isotopic labeling: Introduce ¹³C or ¹⁵N labels to track specific functional groups in MS/MS fragmentation .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Answer:

Yield optimization hinges on:

- Catalyst screening: Test Pd/C, Ni, or enzyme catalysts for hydrogenation steps .

- Solvent polarity adjustment: Use DMF for polar intermediates or toluene for non-polar byproducts .

- Reaction monitoring: Employ LCMS ([M+H]+ tracking) to identify incomplete conversions and adjust stoichiometry .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Incompatible materials: Avoid strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .

Advanced: How can researchers investigate biological target interactions (e.g., enzymes) of this compound?

Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) with immobilized targets .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

- Molecular docking: Use software (e.g., AutoDock) to predict binding poses and affinity scores .

Advanced: What factors influence the compound’s stability during long-term storage?

Answer:

- Temperature: Store at –20°C in amber vials to prevent thermal degradation .

- Moisture control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the tert-butyl group .

- Purity monitoring: Conduct quarterly HPLC analysis to detect degradation products .

Basic: What are the key applications of this compound in drug discovery?

Answer:

- Scaffold for analogs: Modify the piperidine or tert-butyl moiety to explore SAR in kinase inhibitors .

- Reference standard: Quantify drug impurities via HPLC-UV at λ = 254 nm .

Advanced: How can researchers address low solubility in aqueous buffers during bioassays?

Answer:

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .

- pH adjustment: Protonate the amine group (pH <6) to increase hydrophilicity .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

- DFT calculations: Model transition states (e.g., Gaussian 16) to predict regioselectivity in alkylation .

- Retrosynthetic analysis: Tools like Synthia™ propose feasible routes using existing piperidine-based libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.